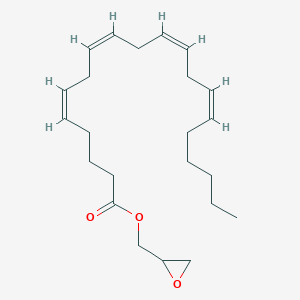

O-Arachidonoyl glycidol

描述

属性

CAS 编号 |

439146-24-4 |

|---|---|

分子式 |

C23H36O3 |

分子量 |

360.5 g/mol |

IUPAC 名称 |

oxiran-2-ylmethyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3 |

InChI 键 |

ACYNJBAUKQMZDF-UHFFFAOYSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

外观 |

Assay:≥98%A solution in methyl acetate |

同义词 |

Glycidyl Arachidonate; (5Z,8Z,11Z,14Z)- 5,8,11,14-Eicosatetraenoic Acid Oxiranylmethyl Ester; Arachidonoyl-glycidyl Ester; |

产品来源 |

United States |

Foundational & Exploratory

O-Arachidonoyl Glycidol: A Technical Guide to its Synthesis, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth overview of its synthesis, the context of its discovery within the broader exploration of the endocannabinoid system, and its biological activity as an inhibitor of key metabolic enzymes. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are presented to serve as a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction: The Endocannabinoid System and the Significance of 2-AG Analogs

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A primary bioactive lipid of the ECS is 2-arachidonoylglycerol (2-AG), an endogenous agonist for the cannabinoid receptors CB1 and CB2.[1] The synthesis of 2-AG and its analogs has been a subject of intense research to understand its physiological roles and to develop therapeutic agents. O-Arachidonoyl glycidol has emerged from this research as a valuable tool to probe the enzymes that regulate 2-AG levels, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).

Discovery of O-Arachidonoyl Glycidol

The discovery of O-Arachidonoyl glycidol is intrinsically linked to the broader scientific exploration of 2-AG and its analogs. Following the identification of 2-AG as an endogenous cannabinoid ligand in the mid-1990s, research efforts were directed towards understanding its metabolism and developing stable analogs to probe its function.[1][2] The design and synthesis of compounds structurally related to 2-AG, such as O-Arachidonoyl glycidol, were driven by the need for chemical tools to selectively inhibit the enzymes responsible for 2-AG degradation, thereby potentiating endocannabinoid signaling.

Synthesis of O-Arachidonoyl Glycidol

A common approach for synthesizing glycidyl esters involves a two-step process.[3] First, an allyl ester of the fatty acid is formed, which is then epoxidized to the glycidyl ester. Alternatively, direct esterification of the fatty acid with glycidol can be achieved, though this may present challenges in controlling side reactions.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for O-Arachidonoyl glycidol.

Biological Activity and Quantitative Data

O-Arachidonoyl glycidol is recognized as an inhibitor of the enzymes responsible for the degradation of endocannabinoids. Specifically, it has been shown to block the hydrolysis of 2-oleoyl glycerol, a substrate for MAGL, and to inhibit the activity of FAAH.

| Enzyme Target | Substrate | Tissue Preparation | IC50 Value |

| MAGL (Cytosolic) | 2-Oleoyl Glycerol | Rat Cerebellum | 4.5 µM |

| MAGL (Membrane) | 2-Oleoyl Glycerol | Rat Cerebellum | 19 µM |

| FAAH | Arachidonoyl Ethanolamide | Rat Cerebellum | 12 µM |

Table 1: Inhibitory Activity of O-Arachidonoyl Glycidol

Signaling Pathway Context:

Caption: O-Arachidonoyl glycidol inhibits MAGL and FAAH.

Experimental Protocols

General Synthesis of Glycidyl Esters

This protocol is a generalized procedure based on the synthesis of other fatty acid glycidyl esters and would require optimization for O-Arachidonoyl glycidol.

Materials:

-

Arachidonic acid

-

Glycidol

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve arachidonic acid in anhydrous dichloromethane.

-

Add glycidol to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC and a catalytic amount of DMAP.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and concentrate to yield O-Arachidonoyl glycidol.

-

Characterize the final product by techniques such as NMR and mass spectrometry.

MAGL and FAAH Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of endocannabinoid degrading enzymes.

Materials:

-

Rat cerebellum

-

Sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Radiolabeled substrate (e.g., [³H]2-oleoylglycerol for MAGL, [³H]arachidonoylethanolamide for FAAH)

-

O-Arachidonoyl glycidol (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Cytosolic and Membrane Fractions:

-

Homogenize rat cerebellum in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes.

-

The supernatant from this step is the cytosolic fraction.

-

Resuspend the pellet in buffer to obtain the membrane fraction.

-

Determine the protein concentration of both fractions.

-

-

Inhibition Assay:

-

Pre-incubate the cytosolic or membrane fractions with varying concentrations of O-Arachidonoyl glycidol or vehicle control for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

-

Separate the aqueous and organic phases by centrifugation.

-

Quantify the amount of radiolabeled product in the aqueous phase by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of O-Arachidonoyl glycidol and determine the IC50 value.

-

Experimental Workflow for Inhibition Assay:

Caption: Workflow for MAGL/FAAH inhibition assay.

Conclusion

O-Arachidonoyl glycidol serves as a valuable pharmacological tool for the study of the endocannabinoid system. Its ability to inhibit both MAGL and FAAH, the primary enzymes responsible for the degradation of 2-AG and anandamide, respectively, allows for the investigation of the physiological consequences of enhanced endocannabinoid tone. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of modulating endocannabinoid metabolism.

References

O-Arachidonoyl Glycidol: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable pharmacological tool for investigating the endocannabinoid system (ECS) due to its inhibitory effects on key enzymes responsible for the degradation of endocannabinoids. This technical guide provides a comprehensive overview of the mechanism of action of O-Arachidonoyl glycidol, detailing its enzymatic targets, the subsequent impact on endocannabinoid signaling, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Inhibition of Endocannabinoid Hydrolases

The primary mechanism of action of O-Arachidonoyl glycidol is the inhibition of two major serine hydrolases responsible for the degradation of endocannabinoids: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).

Inhibition of Monoacylglycerol Lipase (MAGL)

O-Arachidonoyl glycidol acts as an inhibitor of MAGL, the primary enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol. By blocking MAGL activity, O-Arachidonoyl glycidol leads to an accumulation of 2-AG, thereby potentiating its signaling effects at cannabinoid receptors.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

O-Arachidonoyl glycidol also inhibits FAAH, the enzyme primarily responsible for the degradation of N-arachidonoylethanolamine (anandamide or AEA) into arachidonic acid and ethanolamine. This inhibition leads to an increase in the levels of anandamide, enhancing its biological activity.

While O-Arachidonoyl glycidol is a known inhibitor of MAGL and FAAH, its effect on another important 2-AG hydrolase, α/β-hydrolase domain 6 (ABHD6), has not been extensively documented in publicly available literature. Further research is required to fully characterize its selectivity profile against this and other related enzymes.

Data Presentation: Inhibitory Potency

The inhibitory potency of O-Arachidonoyl glycidol against MAGL and FAAH has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Enzyme Target | Substrate | Tissue Source | IC50 Value | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cytosolic fraction of rat cerebella | 4.5 µM | [1] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Membrane fraction of rat cerebella | 19 µM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane fraction of rat cerebella | 12 µM | [1] |

Signaling Pathways Affected by O-Arachidonoyl Glycidol

By inhibiting MAGL and FAAH, O-Arachidonoyl glycidol indirectly modulates the signaling pathways mediated by the endocannabinoids 2-AG and anandamide. These endocannabinoids primarily act on the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).

Endocannabinoid Synthesis and Degradation Pathway

The following diagram illustrates the synthesis and degradation of the primary endocannabinoids and the points of intervention by O-Arachidonoyl glycidol.

Downstream Signaling of CB1 and CB2 Receptors

Activation of CB1 and CB2 receptors by elevated levels of 2-AG and anandamide initiates a cascade of intracellular signaling events.

The net effect of O-Arachidonoyl glycidol is an amplification of endocannabinoid signaling, leading to a range of physiological responses, including modulation of neurotransmission, immune responses, and inflammation. The specific cellular outcome depends on the cell type and the relative expression levels of CB1 and CB2 receptors.

Experimental Protocols

The investigation of O-Arachidonoyl glycidol's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Enzyme Inhibition Assays

This assay measures the inhibition of MAGL activity by quantifying the release of a fluorescent product from a synthetic substrate.

-

Materials:

-

Recombinant human or rodent MAGL

-

MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate)

-

O-Arachidonoyl glycidol

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of O-Arachidonoyl glycidol in assay buffer.

-

Add the diluted compound or vehicle control to the wells of the microplate.

-

Add the MAGL enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for 4-methylumbelliferone).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This assay is similar to the MAGL assay but uses a specific FAAH substrate.

-

Materials:

-

Recombinant human or rodent FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

O-Arachidonoyl glycidol

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Follow the same general procedure as the MAGL inhibition assay.

-

Use AAMCA as the substrate, which upon hydrolysis by FAAH, releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

-

Measure fluorescence at appropriate excitation and emission wavelengths for AMC (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the IC50 value as described for the MAGL assay.

-

Experimental Workflow for In Vitro Inhibition Assays

Quantification of Endocannabinoid Levels

To confirm that inhibition of MAGL and FAAH by O-Arachidonoyl glycidol leads to an increase in their respective substrates, the levels of 2-AG and anandamide can be measured in cell cultures or in vivo tissues. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.

-

Cell Culture:

-

Culture cells to the desired confluency.

-

Treat cells with O-Arachidonoyl glycidol or vehicle for a specified time.

-

Harvest cells and immediately quench enzymatic activity by adding a cold organic solvent (e.g., methanol or acetonitrile) containing deuterated internal standards for 2-AG and anandamide.

-

Perform lipid extraction using a suitable method, such as the Bligh and Dyer or Folch method.

-

-

In Vivo Tissue:

-

Administer O-Arachidonoyl glycidol or vehicle to the animal model.

-

At the desired time point, euthanize the animal and rapidly dissect the tissue of interest.

-

Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in a cold organic solvent with internal standards and proceed with lipid extraction.

-

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the endocannabinoids using a suitable chromatography column (e.g., C18).

-

Detect and quantify 2-AG and anandamide using multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions and comparison to the internal standards.

Conclusion

O-Arachidonoyl glycidol is a valuable research tool that acts as a dual inhibitor of MAGL and FAAH. Its mechanism of action involves the elevation of the endogenous cannabinoids 2-AG and anandamide, leading to the potentiation of their signaling through CB1 and CB2 receptors. This guide has provided a detailed overview of its enzymatic targets, the affected signaling pathways, and the experimental protocols used for its characterization. Further investigation into its selectivity profile, particularly against ABHD6, and its in vivo effects on endocannabinoid levels will provide a more complete understanding of its pharmacological properties and its potential applications in the study of the endocannabinoid system.

References

An In-depth Technical Guide on the Biological Functions of O-Arachidonoyl Glycidol and Noladin Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of two structurally related arachidonic acid derivatives: O-Arachidonoyl glycidol and 2-Arachidonyl glyceryl ether (commonly known as Noladin ether). This document delves into their mechanisms of action, associated signaling pathways, and the experimental methodologies used to elucidate their functions, with a focus on their roles within the endocannabinoid system.

Introduction to O-Arachidonoyl Glycidol and Noladin Ether

O-Arachidonoyl glycidol and Noladin ether are synthetic and putative endogenous lipid signaling molecules, respectively, that interact with the endocannabinoid system. While structurally similar, they exhibit distinct primary biological activities. O-Arachidonoyl glycidol primarily functions as an inhibitor of the key endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] In contrast, Noladin ether is recognized as an agonist for cannabinoid receptors, displaying a preference for the CB1 receptor and also activating the orphan G protein-coupled receptor GPR55.[2][3]

O-Arachidonoyl Glycidol: An Inhibitor of Endocannabinoid Degradation

O-Arachidonoyl glycidol, a 2-arachidonoylglycerol analog, exerts its biological effects by inhibiting the enzymes responsible for the breakdown of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Mechanism of Action

O-Arachidonoyl glycidol serves as an inhibitor of both FAAH and MAGL. By blocking the hydrolytic activity of these enzymes, it leads to an accumulation of their endogenous substrates, thereby potentiating endocannabinoid signaling.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of O-Arachidonoyl glycidol against FAAH and MAGL has been quantified in various studies. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Enzyme Target | Tissue/Cell Fraction | Substrate Used in Assay | IC50 Value (µM) | Reference |

| FAAH | Rat Cerebellum (Membrane) | Arachidonoyl ethanolamide | 12 | [1] |

| MAGL | Rat Cerebellum (Cytosol) | 2-Oleoyl glycerol | 4.5 | [1] |

| MAGL | Rat Cerebellum (Membrane) | 2-Oleoyl glycerol | 19 | [1] |

Signaling Implications of FAAH and MAGL Inhibition

The inhibition of FAAH and MAGL by O-Arachidonoyl glycidol leads to elevated levels of anandamide and 2-AG, respectively. This enhancement of endogenous cannabinoid tone can subsequently lead to increased activation of cannabinoid receptors (CB1 and CB2) and other endocannabinoid targets, influencing a wide array of physiological processes including neurotransmission, inflammation, and pain perception.

Noladin Ether (2-Arachidonyl Glyceryl Ether): A Cannabinoid Receptor Agonist

Noladin ether, first isolated from porcine brain, is a putative endocannabinoid that acts as a direct agonist at cannabinoid receptors.[4] Its ether linkage confers greater metabolic stability compared to the ester linkage in 2-AG.[5]

Receptor Binding and Activation

Noladin ether exhibits a high affinity for the CB1 receptor and is also an agonist for the GPR55 receptor.[2][6] Its interaction with the CB2 receptor is significantly weaker.[4]

Quantitative Data: Receptor Binding and Potency

The binding affinities (Ki) and potencies (EC50) of Noladin ether at its primary receptor targets are detailed in the table below.

| Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| CB1 | Radioligand Binding | 21.2 | - | [4] |

| CB1 | - | - | 37 | [2] |

| CB2 | Radioligand Binding | >3000 | >30000 | [2][4] |

| GPR55 | - | - | 10 | [2] |

Signaling Pathways

Activation of the CB1 receptor by Noladin ether has been shown to initiate downstream signaling through the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This signaling cascade is implicated in various cellular processes, including cell growth, differentiation, and survival.

Noladin ether is also a potent agonist of the orphan receptor GPR55.[2] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of various downstream signaling cascades, including those involving RhoA and PLC.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological functions of O-Arachidonoyl glycidol and Noladin ether.

General Experimental Workflow

References

- 1. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

O-Arachidonoyl Glycidol: An In-depth Technical Guide to its Enzyme Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As an important signaling molecule in the endocannabinoid system (ECS), 2-AG's physiological effects are tightly regulated by its synthesis and degradation. The primary enzymes responsible for 2-AG hydrolysis are monoacylglycerol lipase (MAGL), and to a lesser extent, α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12). Fatty acid amide hydrolase (FAAH), the principal enzyme for anandamide degradation, can also hydrolyze 2-AG. O-Arachidonoyl glycidol has been investigated as a tool to probe the function of these enzymes and as a potential therapeutic agent itself. This technical guide provides a comprehensive overview of the enzyme inhibition profile of O-Arachidonoyl glycidol, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Enzyme Inhibition Profile of O-Arachidonoyl Glycidol

O-Arachidonoyl glycidol has been demonstrated to be an inhibitor of both MAGL and FAAH. The following table summarizes the available quantitative data on its inhibitory potency.

| Enzyme Target | Assay System | Substrate | IC50 Value (µM) |

| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol | 4.5 |

| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 2-Oleoyl glycerol | 19 |

| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide (Anandamide) | 12 |

Data compiled from available literature.[1]

Signaling Pathways

The enzymes inhibited by O-Arachidonoyl glycidol are key regulators of the endocannabinoid signaling pathway. By preventing the breakdown of 2-AG, O-Arachidonoyl glycidol can potentiate the activation of cannabinoid receptors CB1 and CB2, leading to various downstream cellular effects.

References

O-Arachidonoyl Glycidol: A Technical Guide to a 2-AG Analog for Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the endocannabinoid system (ECS).[1][2][3] Like its natural counterpart, OAG possesses a similar chemical structure, featuring an arachidonoyl carbon chain. This structural similarity allows it to interact with components of the ECS, primarily the enzymes responsible for the degradation of 2-AG. This technical guide provides an in-depth overview of OAG, focusing on its mechanism of action as an inhibitor of key metabolic enzymes, its interaction with cannabinoid receptors, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of modulating the endocannabinoid system.

Core Concepts: O-Arachidonoyl Glycidol as a 2-AG Analog

O-Arachidonoyl glycidol is primarily recognized for its inhibitory activity against the primary enzymes that catabolize 2-AG, namely monoacylglycerol lipase (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH).[1][4][5] By blocking these enzymes, OAG effectively increases the synaptic levels of 2-AG, thereby potentiating its signaling at cannabinoid receptors (CB1 and CB2). This mode of action makes OAG a valuable tool for studying the physiological and pathological roles of 2-AG in various processes, including neurotransmission, inflammation, and pain perception.

Quantitative Data on O-Arachidonoyl Glycidol and Related Compounds

The following tables summarize the available quantitative data for O-Arachidonoyl glycidol and comparable 2-AG analogs, providing a clear comparison of their potencies and selectivities.

| Compound | Target Enzyme/Receptor | Assay Condition | IC50 (µM) | Reference |

| O-Arachidonoyl glycidol | MAGL | 2-Oleoyl glycerol hydrolysis (rat cerebellum cytosol) | 4.5 | [4][5] |

| O-Arachidonoyl glycidol | MAGL | 2-Oleoyl glycerol hydrolysis (rat cerebellum membranes) | 19 | [4][5] |

| O-Arachidonoyl glycidol | FAAH | Anandamide hydrolysis (rat cerebellum membranes) | 12 | [4][5] |

| O-2203 | FAAH | [³H]AEA hydrolysis (membrane) | 83 | |

| O-2203 | MAGL | [³H]2-OG hydrolysis (cytosol) | 90 | |

| O-2204 | FAAH | [³H]AEA hydrolysis (membrane) | 35 |

| Compound | Target Receptor | Binding Affinity (Ki in µM) | Reference |

| O-2203 | CB1 | 3.7 | |

| O-2204 | CB1 | 3.2 |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

2-AG Metabolic Pathways

The metabolism of 2-AG is a critical aspect of endocannabinoid signaling. The following diagram illustrates the primary synthetic and degradative pathways of 2-AG, highlighting the enzymes targeted by O-Arachidonoyl glycidol.

Caption: Biosynthesis and degradation of 2-AG, with inhibitory action of OAG.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines a typical workflow for an enzyme inhibition assay used to determine the IC50 value of a compound like O-Arachidonoyl glycidol.

Caption: General workflow for determining enzyme inhibition by OAG.

Experimental Protocols

MAGL Inhibition Assay (Hydrolysis of 2-Oleoyl-[³H]Glycerol)

This protocol is adapted from studies investigating the inhibition of MAGL by 2-AG analogs.

1. Preparation of Rat Brain Cytosol:

-

Homogenize rat cerebella in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.32 M sucrose).

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the assay.

2. Assay Procedure:

-

In a reaction tube, combine the cytosolic fraction (containing MAGL) with a pre-determined concentration of O-Arachidonoyl glycidol (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, 2-oleoyl-[³H]glycerol.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol, 2:1, v/v).

-

Separate the radiolabeled product ([³H]oleic acid) from the unreacted substrate using liquid-liquid extraction or thin-layer chromatography (TLC).

-

Quantify the radioactivity of the product using liquid scintillation counting.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of OAG compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the OAG concentration.

-

Determine the IC50 value, the concentration of OAG that inhibits 50% of MAGL activity, using non-linear regression analysis.

FAAH Inhibition Assay (Hydrolysis of [³H]Anandamide)

This protocol is based on standard methods for assessing FAAH activity.

1. Preparation of Rat Brain Membranes:

-

Homogenize rat brains in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

2. Assay Procedure:

-

In a reaction tube, combine the membrane preparation (containing FAAH) with various concentrations of O-Arachidonoyl glycidol.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding [³H]anandamide as the substrate.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).

-

Extract the radiolabeled product ([³H]ethanolamine) and unreacted substrate with an organic solvent (e.g., chloroform/methanol).

-

Separate the aqueous phase containing the product from the organic phase containing the substrate.

-

Measure the radioactivity in the aqueous phase by liquid scintillation counting.

3. Data Analysis:

-

Calculate the percentage of inhibition for each OAG concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition versus the log concentration of OAG.

-

Determine the IC50 value from the resulting dose-response curve.

Synthesis of O-Arachidonoyl Glycidol

The synthesis of O-Arachidonoyl glycidol typically involves the esterification of glycidol with arachidonic acid. While specific, detailed protocols can vary, a general synthetic approach is outlined below.

Caption: A simplified schematic for the synthesis of O-Arachidonoyl Glycidol.

A plausible synthetic route involves the activation of arachidonic acid, for example, by converting it to its acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated arachidonic acid is then reacted with glycidol in an appropriate solvent. The final product, O-Arachidonoyl glycidol, is then purified from the reaction mixture, typically using column chromatography.

Conclusion and Future Directions

O-Arachidonoyl glycidol serves as a valuable pharmacological tool for investigating the endocannabinoid system. Its ability to inhibit the primary degradative enzymes of 2-AG allows for the specific potentiation of endogenous 2-AG signaling, providing insights into its diverse physiological functions. The data and protocols presented in this guide offer a foundational resource for researchers utilizing OAG in their studies.

Further research is warranted to fully characterize the pharmacological profile of OAG. This includes determining its binding affinities for CB1 and CB2 receptors to assess its direct cannabinoid activity, as well as its inhibitory potency against other potential 2-AG hydrolases like ABHD6. Comprehensive in vivo studies are also needed to evaluate its therapeutic potential in models of pain, inflammation, and neurological disorders. Additionally, a thorough off-target screening would provide a more complete understanding of its selectivity and potential side effects. The continued investigation of OAG and similar 2-AG analogs will undoubtedly contribute to a deeper understanding of the endocannabinoid system and may pave the way for novel therapeutic strategies.

References

- 1. netascientific.com [netascientific.com]

- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. O-Arachidonoyl Glycidol [shop.labclinics.com]

O-Arachidonoyl Glycidol: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system due to its inhibitory effects on key metabolic enzymes. This technical guide provides a comprehensive overview of the physicochemical properties of O-Arachidonoyl glycidol, detailed experimental methodologies, and an exploration of its role in relevant signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Data of O-Arachidonoyl Glycidol

| Property | Value | Source |

| Chemical Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester | [1][2][3] |

| CAS Number | 439146-24-4 | [1][2] |

| Molecular Formula | C₂₃H₃₆O₃ | [1][2] |

| Molecular Weight | 360.5 g/mol | [1][2][4] |

| Purity | ≥98% | [3] |

| Formulation | Typically supplied as a solution in methyl acetate. | [1][3] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml | [1][3] |

| Storage | -20°C | [3] |

| Stability | ≥ 2 years at -20°C | [3] |

Table 2: Physicochemical Data of Glycidol (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₃H₆O₂ | [5] |

| Molecular Weight | 74.08 g/mol | [5] |

| Melting Point | -49°F (-45°C) | [5][6] |

| Boiling Point | 333°F (167°C) at 760 mmHg (with decomposition) | [5][6] |

| Density | 1.117 g/mL at 25°C | |

| Vapor Pressure | 0.9 mmHg at 25°C | |

| Water Solubility | Miscible | [5] |

Synthesis and Experimental Protocols

The synthesis of O-Arachidonoyl glycidol, also referred to as glycidyl arachidonate, is achieved through the esterification of glycidol with arachidonic acid.[7] This process can be accomplished via several synthetic routes.

General Synthesis Workflow

A common approach involves the reaction of arachidonic acid with glycidol in the presence of a coupling agent.[7] An alternative method involves the reaction of an alkali metal salt of arachidonic acid with an excess of epichlorohydrin in the presence of a phase-transfer catalyst.[8]

Experimental Protocol: Synthesis of Glycidyl Esters

This protocol provides a general framework for the synthesis of glycidyl esters, which can be adapted for O-Arachidonoyl glycidol.

Materials:

-

Arachidonic acid

-

Epichlorohydrin

-

Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

-

Quaternary ammonium halide (e.g., tetrabutylammonium bromide) as a phase-transfer catalyst

-

Organic solvent (e.g., toluene)

-

Aqueous workup solutions (e.g., water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Salt Formation: Arachidonic acid is neutralized with an aqueous solution of an alkali metal hydroxide to form the corresponding carboxylate salt.

-

Reaction Setup: The aqueous solution of the arachidonate salt is mixed with a molar excess of epichlorohydrin and a catalytic amount of a quaternary ammonium halide.[8]

-

Reaction Conditions: The mixture is heated, typically to reflux, with vigorous stirring to ensure efficient phase transfer. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[9]

-

Workup: After the reaction is complete, the organic layer is separated, washed with water and brine to remove unreacted salts and catalyst, and then dried over an anhydrous drying agent.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the pure O-Arachidonoyl glycidol.

Biological Activity Assays

O-Arachidonoyl glycidol's primary biological activity is the inhibition of monoacylglycerol lipase (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH).[1][4] The following outlines the principles of an assay to determine its inhibitory potency.

Experimental Protocol: Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol describes a method to assess the inhibition of MAGL-catalyzed hydrolysis of a substrate like 2-oleoylglycerol (2-OG).

Materials:

-

Source of MAGL (e.g., cytosolic fraction of rat cerebellum)[1]

-

Substrate: Radiolabeled or fluorogenic 2-oleoylglycerol (2-OG)

-

O-Arachidonoyl glycidol (inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Quenching solution (e.g., chloroform/methanol mixture)

-

Scintillation cocktail (if using a radiolabeled substrate)

Procedure:

-

Enzyme Preparation: Prepare a cytosolic fraction from rat cerebellum, which is a rich source of MAGL.[1]

-

Incubation: In a reaction tube, combine the enzyme preparation, assay buffer, and varying concentrations of O-Arachidonoyl glycidol.

-

Reaction Initiation: Initiate the reaction by adding the 2-OG substrate.

-

Incubation Period: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Separation and Quantification: Separate the product of the hydrolysis (e.g., oleic acid) from the unreacted substrate. If using a radiolabeled substrate, this can be achieved by liquid-liquid extraction, followed by quantification of the radioactivity in the aqueous phase using a scintillation counter.

-

Data Analysis: Determine the rate of hydrolysis at each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of O-Arachidonoyl glycidol required to inhibit 50% of the MAGL activity.[1]

Signaling Pathways and Mechanism of Action

O-Arachidonoyl glycidol exerts its effects by modulating the endocannabinoid system. The primary endocannabinoid, 2-arachidonoylglycerol (2-AG), is a full agonist of the cannabinoid receptors CB1 and CB2.[3] The levels of 2-AG are tightly regulated by its synthesis via diacylglycerol lipase (DAGL) and its degradation primarily by monoacylglycerol lipase (MAGL).[10]

O-Arachidonoyl glycidol acts as an inhibitor of MAGL.[2][11] By blocking MAGL, it prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid in the synaptic cleft.[12] This elevated level of 2-AG results in enhanced activation of presynaptic CB1 receptors, leading to a suppression of neurotransmitter release. This process is a key component of retrograde signaling, where a postsynaptically synthesized messenger (2-AG) modulates the activity of the presynaptic neuron.[13][14] O-Arachidonoyl glycidol also shows some inhibitory activity towards FAAH, the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide (AEA).[1]

Diagrams of Signaling Pathways and Workflows

Caption: Inhibition of MAGL by O-Arachidonoyl Glycidol leads to increased 2-AG levels.

Caption: Workflow for determining the inhibitory activity of O-Arachidonoyl Glycidol on MAGL.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. netascientific.com [netascientific.com]

- 4. O-Arachidonoyl Glycidol | CAS 439146-24-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]

- 9. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Subcellular Recruitment of Monoacylglycerol Lipase Generates Spatial Specificity of 2-Arachidonoyl Glycerol Signaling during Axonal Pathfinding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the sites of 2-arachidonoylglycerol synthesis and action imply retrograde endocannabinoid signaling at both GABAergic and glutamatergic synapses in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endocannabinoid Signaling from 2-Arachidonoylglycerol to CB1 Cannabinoid Receptor Facilitates Reward-based Learning of Motor Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Arachidonoyl Glycidol: A Technical Guide for Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of O-Arachidonoyl glycidol, a significant tool in the field of endocannabinoid research. This document details its mechanism of action, presents its quantitative inhibitory data, and outlines the experimental protocols for its characterization.

Core Concepts: The Endocannabinoid System and its Key Enzymes

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The two primary endocannabinoid signaling molecules are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these endocannabinoids are terminated by specific hydrolytic enzymes. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, while Monoacylglycerol Lipase (MAGL) is the principal enzyme for the breakdown of 2-AG.[1] The inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling, with potential applications in pain, inflammation, and neurological disorders.[2][3]

O-Arachidonoyl Glycidol: A Dual Inhibitor of FAAH and MAGL

O-Arachidonoyl glycidol is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of both MAGL and FAAH, thereby preventing the breakdown of 2-AG and anandamide, respectively.[4][5] This dual inhibitory action leads to an elevation in the levels of these endocannabinoids, potentiating their signaling through cannabinoid receptors (CB1 and CB2).

Quantitative Data: Inhibitory Potency of O-Arachidonoyl Glycidol

The inhibitory activity of O-Arachidonoyl glycidol has been quantified against both MAGL and FAAH. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | Tissue Source | Substrate Used in Assay | IC50 Value (µM) |

| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 2-oleoyl glycerol | 4.5[4][5][6] |

| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 2-oleoyl glycerol | 19[4][5][6] |

| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | arachidonoyl ethanolamide | 12[4][5] |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of O-Arachidonoyl glycidol and the experimental approach to determine its potency, the following diagrams are provided.

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of compounds like O-Arachidonoyl glycidol on FAAH and MAGL are crucial for reproducible research. Below are representative protocols based on commonly used assays.

FAAH Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH to release the fluorescent product 7-amino-4-methylcoumarin (AMC).[3]

1. Reagent Preparation:

-

FAAH Assay Buffer (1X): 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. Prepare by diluting a 10X stock with ultrapure water. Store at 4°C.[7]

-

FAAH Enzyme: Use recombinant human FAAH or prepared rat brain microsomes. Thaw the enzyme on ice and dilute to the desired concentration in ice-cold FAAH Assay Buffer. The final concentration should be determined empirically based on enzyme activity.

-

FAAH Substrate (AAMCA): Prepare a stock solution in DMSO. For the assay, dilute the stock solution with ethanol. For example, dilute a 400 µM stock to a working concentration of 20 µM.[7]

-

O-Arachidonoyl glycidol: Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

2. Assay Procedure (96-well plate format):

-

Add 170 µL of FAAH Assay Buffer (1X) to each well.[7]

-

Add 10 µL of the diluted FAAH enzyme solution to the "100% Initial Activity" (control) and "Inhibitor" wells.[7]

-

Add 10 µL of the solvent used for the inhibitor to the "100% Initial Activity" and "Background" wells.[7]

-

Add 10 µL of each O-Arachidonoyl glycidol dilution to the respective "Inhibitor" wells.

-

Add 180 µL of FAAH Assay Buffer (1X) and 10 µL of solvent to the "Background" wells.[7]

-

Pre-incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[7]

-

Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.[7]

-

Incubate the plate for 30 minutes at 37°C.[7]

3. Detection:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7] The assay can be read kinetically or as an endpoint measurement.

4. Data Analysis:

-

Subtract the average fluorescence of the "Background" wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of O-Arachidonoyl glycidol.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAGL Inhibition Assay (Colorimetric)

This protocol is based on the hydrolysis of a chromogenic substrate, such as 4-nitrophenylacetate, by MAGL to produce the colored product 4-nitrophenol.[6][8]

1. Reagent Preparation:

-

MAGL Assay Buffer (1X): 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA. Prepare by diluting a 10X stock with ultrapure water. Store at -20°C.[6]

-

MAGL Enzyme: Use recombinant human MAGL or cytosolic fractions from rat brain. Thaw the enzyme on ice and dilute it with 1X MAGL Assay Buffer.[6]

-

MAGL Substrate (4-nitrophenylacetate): Prepare a stock solution in ethanol. Dilute the stock with 1X MAGL Assay Buffer before use.[6]

-

O-Arachidonoyl glycidol: Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

2. Assay Procedure (96-well plate format):

-

Add 150 µL of 1X Assay Buffer to the "100% Initial Activity" (control) and "Inhibitor" wells.[6]

-

Add 10 µL of the diluted MAGL enzyme to the "100% Initial Activity" and "Inhibitor" wells.[6]

-

Add 10 µL of the solvent to the "100% Initial Activity" and "Background" wells.[6]

-

Add 10 µL of each O-Arachidonoyl glycidol dilution to the "Inhibitor" wells.

-

Add 160 µL of 1X Assay Buffer and 10 µL of solvent to the "Background" wells.[6]

-

Initiate the reactions by adding 10 µL of the MAGL Substrate to all wells.[6]

-

Shake the plate for 10 seconds and incubate for ten minutes at room temperature.[6]

3. Detection:

-

Read the absorbance at 405-415 nm using a microplate reader.[6]

4. Data Analysis:

-

Subtract the average absorbance of the "Background" wells from the readings of the "100% Initial Activity" and "Inhibitor" wells.

-

Calculate the percentage of inhibition for each concentration of O-Arachidonoyl glycidol.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Conclusion

O-Arachidonoyl glycidol serves as a valuable pharmacological tool for studying the endocannabinoid system. Its ability to inhibit both FAAH and MAGL allows researchers to investigate the simultaneous potentiation of anandamide and 2-AG signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize O-Arachidonoyl glycidol in their research endeavors, ultimately contributing to a deeper understanding of the therapeutic potential of modulating the endocannabinoid system.

References

- 1. amsbio.com [amsbio.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

O-Arachidonoyl Glycidol: A Technical Guide to its Role in Lipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) that serves as a valuable tool for investigating the complexities of lipid signaling pathways. Primarily recognized as an inhibitor of two key enzymes responsible for endocannabinoid degradation—monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH)—O-Arachidonoyl glycidol offers a means to potentiate endogenous cannabinoid signaling. This technical guide provides an in-depth exploration of the biochemical properties of O-Arachidonoyl glycidol, its mechanism of action, and its impact on downstream signaling cascades. Detailed experimental protocols, quantitative data on its inhibitory activity, and visual representations of the involved pathways are presented to facilitate its application in research and drug development.

Introduction to O-Arachidonoyl Glycidol

O-Arachidonoyl glycidol is a structurally related analog of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] Its chemical structure features an arachidonoyl fatty acid chain esterified to a glycidol backbone. This modification from the glycerol backbone of 2-AG confers its inhibitory properties against key enzymes in the endocannabinoid system. By blocking the degradation of endocannabinoids, O-Arachidonoyl glycidol effectively elevates their local concentrations, thereby amplifying their signaling effects.

Mechanism of Action: Inhibition of MAGL and FAAH

The primary mechanism of action of O-Arachidonoyl glycidol is the inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[2][3]

-

Monoacylglycerol Lipase (MAGL): MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[4][5] O-Arachidonoyl glycidol inhibits MAGL, leading to an accumulation of 2-AG.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme for the degradation of anandamide (AEA), another major endocannabinoid.[6] O-Arachidonoyl glycidol also exhibits inhibitory activity against FAAH, which results in elevated levels of AEA.

The dual inhibition of both MAGL and FAAH makes O-Arachidonoyl glycidol a non-selective tool for potentiating the endocannabinoid system, elevating levels of both 2-AG and anandamide.

Quantitative Data: Inhibitory Potency

The inhibitory activity of O-Arachidonoyl glycidol has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50).

| Enzyme | Preparation | Substrate | IC50 (µM) | Reference |

| MAGL | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol | 4.5 | [2][3][7][8] |

| MAGL | Membrane fraction of rat cerebella | 2-Oleoyl glycerol | 19 | [2][3][7][8] |

| FAAH | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide | 12 | [2][3][8] |

Signaling Pathways Affected by O-Arachidonoyl Glycidol

By inhibiting MAGL and FAAH, O-Arachidonoyl glycidol indirectly modulates the signaling pathways downstream of the cannabinoid receptors, CB1 and CB2. The accumulation of 2-AG and anandamide leads to enhanced activation of these receptors.

Endocannabinoid Degradation and its Inhibition

The following diagram illustrates the enzymatic degradation of 2-AG and anandamide and the points of inhibition by O-Arachidonoyl glycidol.

Downstream Signaling of CB1 Receptor Activation

Elevated levels of 2-AG, a full agonist, and anandamide, a partial agonist, lead to the activation of the CB1 receptor, which is predominantly expressed in the central nervous system. CB1 receptor activation initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins.

Downstream Signaling of CB2 Receptor Activation

The CB2 receptor is primarily expressed in immune cells and its activation by elevated endocannabinoid levels modulates immune responses and inflammation. Similar to CB1, CB2 receptor signaling is mainly mediated by Gi/o proteins, but also involves other pathways like the MAPK cascade.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of O-Arachidonoyl glycidol's effects.

In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory effect of O-Arachidonoyl glycidol on MAGL activity.

Materials:

-

Recombinant human or rat MAGL

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., 4-Nitrophenylacetate)

-

O-Arachidonoyl glycidol

-

Dimethyl sulfoxide (DMSO)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow:

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to measure the inhibition of FAAH by O-Arachidonoyl glycidol.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

O-Arachidonoyl glycidol

-

Dimethyl sulfoxide (DMSO)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow:

Quantification of Endocannabinoids by LC-MS/MS

This workflow describes the general steps for quantifying changes in endogenous 2-AG and anandamide levels in biological samples following treatment with O-Arachidonoyl glycidol.

Experimental Workflow:

Synthesis of O-Arachidonoyl Glycidol

Conclusion

O-Arachidonoyl glycidol serves as a potent, albeit non-selective, inhibitor of the primary endocannabinoid degrading enzymes, MAGL and FAAH. Its use in research allows for the acute elevation of endogenous 2-AG and anandamide levels, providing a valuable method to study the physiological and pathophysiological roles of the endocannabinoid system. The data and protocols presented in this guide are intended to support researchers, scientists, and drug development professionals in utilizing O-Arachidonoyl glycidol to further unravel the complexities of lipid signaling and to explore novel therapeutic strategies targeting the endocannabinoid system. Further research is warranted to fully characterize its selectivity profile and to develop more selective chemical probes for the individual components of the endocannabinoid metabolic network.

References

- 1. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. netascientific.com [netascientific.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-Arachidonoyl Glycidol [shop.labclinics.com]

- 8. interpriseusa.com [interpriseusa.com]

- 9. mdpi.com [mdpi.com]

- 10. druglibrary.net [druglibrary.net]

- 11. explorationpub.com [explorationpub.com]

- 12. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)C2 by a novel chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

O-Arachidonoyl Glycidol: A Technical Guide to its Molecular Targets and Mechanism of Action

Abstract

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of several key enzymes involved in the metabolism of endocannabinoids, thereby modulating the endocannabinoid system (ECS). This technical guide provides an in-depth overview of the molecular targets of O-Arachidonoyl glycidol, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a visual representation of the affected signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and neuroscience who are investigating the therapeutic potential of modulating the endocannabinoid system.

Introduction

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite. The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly controlled by their synthesis and degradation. O-Arachidonoyl glycidol has emerged as a valuable research tool due to its ability to inhibit the key enzymes responsible for the degradation of these signaling lipids. By blocking their metabolism, O-Arachidonoyl glycidol effectively elevates the endogenous levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors CB1 and CB2. This guide delves into the specific molecular targets of O-Arachidonoyl glycidol and the experimental methodologies used to characterize its activity.

Molecular Targets of O-Arachidonoyl Glycidol

O-Arachidonoyl glycidol primarily targets three serine hydrolases that are critical for the breakdown of endocannabinoids:

-

Monoacylglycerol Lipase (MAGL): This enzyme is the principal hydrolase of 2-AG in the central nervous system, responsible for approximately 85% of its degradation.[1][2]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides.

-

α/β-Hydrolase Domain Containing 12 (ABHD12): ABHD12 is another enzyme that contributes to the hydrolysis of 2-AG, accounting for about 9% of its breakdown in the brain.[1][2]

The inhibitory activity of O-Arachidonoyl glycidol against these enzymes has been quantified through various in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Quantitative Inhibitory Activity

| Target Enzyme | Substrate / Assay Condition | IC50 Value (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebellar cytosol | 4.5 | --INVALID-LINK-- |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebellar membranes | 19 | --INVALID-LINK-- |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide hydrolysis in rat cerebellar membranes | 12 | --INVALID-LINK-- |

Experimental Protocols

The identification and characterization of the targets of O-Arachidonoyl glycidol rely on a variety of robust experimental techniques. This section provides detailed methodologies for key assays.

Enzymatic Activity Assays

Fluorometric and colorimetric assays are commonly employed to measure the catalytic activity of MAGL, FAAH, and ABHD12 and to determine the inhibitory potency of compounds like O-Arachidonoyl glycidol.

3.1.1. General Protocol for Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of inhibitors.

Materials:

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Recombinant human or rat FAAH enzyme

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

O-Arachidonoyl glycidol (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FAAH Assay Buffer.

-

Thaw the FAAH enzyme on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.

-

Prepare a stock solution of the FAAH substrate and the inhibitor.

-

-

Assay Setup:

-

Add 170 µL of FAAH Assay Buffer to each well.

-

Add 10 µL of the diluted FAAH enzyme to the appropriate wells.

-

Add 10 µL of the inhibitor solution at various concentrations to the test wells. For control wells, add 10 µL of the solvent.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Readings should be taken at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the kinetic curve for each well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. Competitive ABPP is particularly useful for determining the potency and selectivity of inhibitors.

3.2.1. General Protocol for Competitive ABPP

This protocol provides a general workflow for assessing the inhibition of serine hydrolases by O-Arachidonoyl glycidol in a complex proteome.

Materials:

-

Cell or tissue lysates (e.g., mouse brain homogenate)

-

O-Arachidonoyl glycidol (or other test inhibitor)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation:

-

Prepare a soluble proteome fraction from the tissue or cells of interest.

-

Determine the protein concentration of the lysate.

-

-

Inhibitor Incubation:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the proteome (e.g., 50 µg) with varying concentrations of O-Arachidonoyl glycidol for 30 minutes at room temperature. A vehicle control (e.g., DMSO) should be included.

-

-

Probe Labeling:

-

Add the activity-based probe (e.g., FP-TAMRA at a final concentration of 1 µM) to each tube.

-

Incubate for another 30 minutes at room temperature.

-

-

SDS-PAGE and Imaging:

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using a fluorescence gel scanner.

-

-

Data Analysis:

-

The intensity of the fluorescent bands corresponding to specific serine hydrolases will decrease with increasing concentrations of the inhibitor.

-

Quantify the band intensities to determine the concentration-dependent inhibition and estimate the IC50 for each target enzyme.

-

Signaling Pathways and Experimental Workflows

The inhibition of MAGL, FAAH, and ABHD12 by O-Arachidonoyl glycidol leads to an accumulation of 2-AG and AEA, which in turn potentiates endocannabinoid signaling. This has numerous downstream consequences on neuronal function and other physiological processes.

Endocannabinoid Signaling Pathway

The following diagram illustrates the central role of MAGL, FAAH, and ABHD12 in the endocannabinoid signaling pathway and how their inhibition by O-Arachidonoyl glycidol affects this cascade.

References

- 1. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for O-Arachidonoyl Glycidol in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable tool in in vitro research, primarily acting as an inhibitor of two key enzymes in the endocannabinoid system: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are responsible for the degradation of the endogenous cannabinoids 2-AG and anandamide (AEA), respectively. By inhibiting these enzymes, O-Arachidonoyl glycidol effectively increases the levels of these endocannabinoids, allowing for the study of their downstream signaling effects. These application notes provide detailed protocols for utilizing O-Arachidonoyl glycidol in in vitro enzyme inhibition assays and an overview of the relevant signaling pathways.

Data Presentation

Inhibitory Activity of O-Arachidonoyl Glycidol

The following table summarizes the reported inhibitory potency of O-Arachidonoyl glycidol against MAGL and FAAH. This data is crucial for determining the appropriate concentration range for in vitro experiments.

| Target Enzyme | Substrate Used in Assay | Tissue/Cell Fraction | IC50 (µM) |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebellum Cytosol | 4.5 |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebellum Membrane | 19 |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebellum Membrane | 12 |

Signaling Pathways

Inhibition of MAGL and FAAH by O-Arachidonoyl glycidol leads to the accumulation of their respective substrates, 2-AG and anandamide. These endocannabinoids then activate cannabinoid receptors, primarily CB1 and CB2, initiating a cascade of downstream signaling events.

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the inhibitory effect of O-Arachidonoyl glycidol on MAGL and FAAH activity.

Experimental Workflow for Inhibitor Screening

This workflow outlines the general procedure for screening potential enzyme inhibitors like O-Arachidonoyl glycidol.

Protocol 1: In Vitro Fluorometric MAGL Inhibition Assay

This protocol is designed to determine the in vitro potency (IC50) of O-Arachidonoyl glycidol against MAGL using a fluorometric method. This assay is highly sensitive and suitable for high-throughput screening.

Materials:

-

Recombinant human or rodent MAGL enzyme

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., 4-Methylumbelliferyl acetate or a custom substrate)

-

O-Arachidonoyl glycidol (dissolved in a suitable solvent like DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare O-Arachidonoyl glycidol dilutions: Prepare a stock solution of O-Arachidonoyl glycidol in DMSO. Create a serial dilution series in MAGL Assay Buffer to achieve the desired final concentrations for the assay.

-

Assay Plate Setup:

-

In a 96-well plate, add the diluted O-Arachidonoyl glycidol solutions.

-

Include a vehicle control (DMSO in assay buffer) and a positive control (a known MAGL inhibitor).

-

-

Enzyme Addition: Add the MAGL enzyme to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (e.g., excitation ~360 nm, emission ~460 nm) at 37°C for 30-60 minutes in kinetic mode.[1]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of O-Arachidonoyl glycidol.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the O-Arachidonoyl glycidol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro Colorimetric FAAH Inhibition Assay

This protocol describes a colorimetric method to determine the IC50 of O-Arachidonoyl glycidol against FAAH. This method is robust and suitable for laboratories equipped with a standard absorbance microplate reader.

Materials:

-

Recombinant human or rodent FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., N-arachidonoylamide-4-nitrophenol)

-

O-Arachidonoyl glycidol (dissolved in DMSO)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Prepare O-Arachidonoyl glycidol dilutions: Prepare a stock solution and serial dilutions of O-Arachidonoyl glycidol in FAAH Assay Buffer.

-

Assay Plate Setup:

-

To the wells of a 96-well plate, add the diluted O-Arachidonoyl glycidol solutions.

-

Include a vehicle control and a positive control.

-

-

Enzyme Addition: Add the FAAH enzyme to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add the FAAH substrate to each well to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the chromogenic product (e.g., 405-415 nm for 4-nitrophenol).

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each O-Arachidonoyl glycidol concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.

-

References

Application Notes: O-Arachidonoyl Glycidol Cell-Based Assays

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG). It functions as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2] By blocking FAAH activity, O-Arachidonoyl glycidol effectively increases the intracellular concentrations of AEA and other bioactive lipid amides, thereby potentiating their signaling through various receptors, including cannabinoid receptors (CB1 and CB2).[2][3] This makes O-Arachidonoyl glycidol a valuable tool for studying the endocannabinoid system and for screening potential therapeutic agents targeting this pathway.

The following protocols describe cell-based methods to characterize the activity of O-Arachidonoyl glycidol by measuring its inhibitory effect on FAAH activity, its impact on endogenous anandamide levels, and its influence on downstream cellular functions such as cell migration.

Mechanism of Action: O-Arachidonoyl Glycidol

O-Arachidonoyl glycidol exerts its effects primarily by inhibiting the enzymatic activity of FAAH. This inhibition leads to an accumulation of FAAH substrates, most notably anandamide. Elevated anandamide levels can then lead to increased activation of cannabinoid receptors and other downstream signaling cascades.

Caption: Signaling pathway of O-Arachidonoyl Glycidol.

Quantitative Data

The inhibitory activity of O-Arachidonoyl glycidol has been quantified against FAAH and other related enzymes.

| Target Enzyme/Process | Substrate | Tissue/Fraction | IC50 Value (µM) | Reference |

| FAAH-catalyzed hydrolysis | Arachidonoyl ethanolamide | Rat cerebella membrane fraction | 12 | [1] |

| 2-Oleoyl glycerol hydrolysis | 2-Oleoyl glycerol | Rat cerebella cytosolic fraction | 4.5 | [1] |

| 2-Oleoyl glycerol hydrolysis | 2-Oleoyl glycerol | Rat cerebella membrane fraction | 19 | [1] |

Experimental Protocols

Protocol 1: Cell-Based FAAH Activity Assay (Fluorometric)

This protocol details a method to measure the inhibitory effect of O-Arachidonoyl glycidol on FAAH activity in cultured cells using a fluorometric assay. The principle relies on the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.

Experimental Workflow

Caption: Workflow for the cell-based FAAH activity assay.

Materials

-

Cell line expressing FAAH (e.g., human adipose-derived mesenchymal stem cells (MSCs)[4], SH-SY5Y, or other relevant cell lines)

-

Cell culture medium and supplements

-

O-Arachidonoyl glycidol (in a suitable solvent like ethanol or DMSO)[1]

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA or Bradford protein assay kit

-

FAAH inhibitor screening assay kit (containing FAAH assay buffer, FAAH substrate like AMC-arachidonoyl amide)[2][5]

-

Positive control FAAH inhibitor (e.g., JZL 195)[5]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure

-

Cell Culture:

-

Culture cells in appropriate medium until they reach 80-90% confluency.

-

Seed cells in a suitable culture plate (e.g., 6-well plate) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of O-Arachidonoyl glycidol in serum-free medium. A vehicle control (medium with solvent) must be included.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the O-Arachidonoyl glycidol dilutions and controls to the cells.

-

Incubate for a predetermined time (e.g., 2-6 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, aspirate the treatment medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA or Bradford assay.

-

-

FAAH Activity Assay: